molecular formula C8H15Cl2NO B12698481 Pyrrolidine-1-butyryl chloride hydrochloride CAS No. 85614-46-6

Pyrrolidine-1-butyryl chloride hydrochloride

Cat. No.: B12698481
CAS No.: 85614-46-6
M. Wt: 212.11 g/mol
InChI Key: WLENWSWMXQHHHP-UHFFFAOYSA-N
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Description

Pyrrolidine-1-butyryl chloride hydrochloride is a quaternary ammonium compound combining a pyrrolidine ring (a five-membered amine heterocycle) with a butyryl chloride moiety and a hydrochloride counterion. This structure confers reactivity typical of acyl chlorides (e.g., nucleophilic acyl substitution) and stability from the hydrochloride salt. It is likely used in organic synthesis as a reagent for introducing the pyrrolidine-butyryl group into target molecules, particularly in pharmaceutical or materials science research.

Properties

CAS No.

85614-46-6

Molecular Formula

C8H15Cl2NO

Molecular Weight

212.11 g/mol

IUPAC Name

4-pyrrolidin-1-ylbutanoyl chloride;hydrochloride

InChI

InChI=1S/C8H14ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h1-7H2;1H

InChI Key

WLENWSWMXQHHHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-1-butyryl chloride hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with butyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-butyryl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while hydrolysis results in the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of pyrrolidine-1-butyryl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and chemical synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Key Differences and Research Findings

Reactivity and Stability: this compound’s acyl chloride group makes it highly reactive toward nucleophiles (e.g., alcohols, amines), unlike 1-butyl-3-methylpyridinium chloride, which is stable and used as an ionic liquid . Its hydrochloride salt may enhance solubility in polar solvents compared to non-salt forms.

Applications :

  • This compound is likely employed as a specialty reagent for modifying polymers or synthesizing bioactive molecules, whereas 1-butyl-3-methylpyridinium chloride serves as a solvent or electrolyte in materials science .
  • Pharmaceutical hydrochlorides (e.g., Tapentadol HCl) prioritize bioavailability and metabolic stability over synthetic utility .

Hazards: Acyl chlorides like this compound are corrosive and moisture-sensitive, requiring inert handling conditions.

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